molecular formula C19H19N5O2 B2556461 5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1904221-87-9

5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2556461
M. Wt: 349.394
InChI Key: WYZGIRQBDWVHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the one have been synthesized and evaluated for various biological activities. For instance, a study by Rahmouni et al. (2016) focused on synthesizing a novel series of pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase agent properties. This work highlights the potential of such compounds in developing new therapeutic agents targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).

Antimicrobial Applications

Another area of interest is the antimicrobial potential of similar compounds. For example, Idrees et al. (2020) explored the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing significant yields and providing insight into their in vitro antibacterial activity against pathogens like S. aureus and E. coli. This suggests the relevance of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Idrees et al., 2020).

Anticancer Activity

The potential anticancer activity of pyrazole and pyrazolopyrimidine derivatives is a significant area of research. Studies like those by Hassan et al. (2014) have synthesized and screened compounds for in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating the promise of these compounds in cancer treatment strategies (Hassan et al., 2014).

properties

IUPAC Name

5-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-16(11-20-24(12)15-5-3-2-4-6-15)19(26)21-14-7-8-17-13(9-14)10-18(25)23-22-17/h2-6,10-11,14H,7-9H2,1H3,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGIRQBDWVHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCC4=NNC(=O)C=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1-phenylpyrazole-4-carboxamide

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